
2,4-Dichloro-6-Nitroquinazoline
Vue d'ensemble
Description
2,4-Dichloro-6-Nitroquinazoline is a nitrogen-containing heterocyclic organic compound . It has a molecular weight of 244.04 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, a series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized, and biologically evaluated for their antiproliferative activity against four human cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H3Cl2N3O2/c9-7-5-3-4 (13 (14)15)1-2-6 (5)11-8 (10)12-7/h1-3H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 244.04 . Its InChI key is HGHPXBLOAQXDCO-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthèse des inhibiteurs de tyrosine kinase
2,4-Dichloro-6-Nitroquinazoline: est un intermédiaire clé dans la synthèse de divers dérivés de 4-anilinoquinazoline . Ces dérivés, tels que l'afatinib, sont des inhibiteurs puissants de la tyrosine kinase (ITK) utilisés dans les thérapies anticancéreuses ciblées. Ils agissent en se liant de manière irréversible à des récepteurs comme EGFR et HER2, qui sont souvent surexprimés dans certains types de cancers, y compris le cancer bronchique non à petites cellules (CBNPC).
Développement d'agents anticancéreux
L'échafaudage de la quinazoline est présent dans un large éventail de composés biologiquement actifs avec un potentiel thérapeutique important . Les dérivés synthétisés à partir de This compound ont été explorés pour leurs propriétés anticancéreuses, en particulier en tant qu'agents chimiothérapeutiques sélectifs.
Recherche antimicrobienne et antivirale
Les dérivés de la quinazoline ont montré un potentiel prometteur dans les applications antimicrobiennes et antivirales. Les modifications structurales utilisant la This compound comme point de départ peuvent conduire à des composés efficaces contre une variété de pathogènes microbiens et viraux .
Herbicides agricoles
La recherche a indiqué que certains dérivés de la quinazoline peuvent agir comme inhibiteurs de la voie du shikimate chez les plantes . Cette voie est cruciale pour la biosynthèse des acides aminés aromatiques, et son inhibition peut conduire au développement de nouveaux herbicides. La This compound pourrait être un précurseur dans la synthèse de ces inhibiteurs.
Synthèse sous irradiation micro-ondes
This compound: a été utilisée dans des réactions de couplage croisé de Suzuki-Miyaura régiosélectives sous irradiation micro-ondes . Cette méthode est avantageuse pour la synthèse de molécules complexes comme les diarylquinazolines, qui ont un potentiel pharmaceutique.
Intermédiaire de l'industrie pharmaceutique
En tant qu'intermédiaire, la This compound joue un rôle crucial dans l'industrie pharmaceutique. Elle est impliquée dans la voie de synthèse à l'échelle industrielle de médicaments comme l'afatinib, qui sont importants dans le traitement de diverses maladies .
Safety and Hazards
Mécanisme D'action
Remember to always handle chemical substances like 2,4-Dichloro-6-Nitroquinazoline with care, following all relevant safety procedures. The compound has been associated with certain hazard statements such as H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Analyse Biochimique
Biochemical Properties
2,4-Dichloro-6-Nitroquinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with shikimate dehydrogenase, an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants . The compound acts as a non-competitive inhibitor, reducing the enzyme’s activity by decreasing the maximum reaction rate (Vmax) without affecting the substrate affinity (KM). This interaction highlights the potential of this compound as a tool for studying enzyme inhibition and metabolic regulation.
Cellular Effects
This compound has been observed to influence various cellular processes. It inhibits tumor necrosis factor-alpha (TNF-α) production and T cell proliferation, which are critical components of the immune response . By modulating these processes, the compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of TNF-α production can lead to reduced inflammation, while the suppression of T cell proliferation can impact immune system function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of shikimate dehydrogenase, inhibiting its activity and disrupting the shikimate pathway . Additionally, it interacts with other enzymes and proteins involved in cellular signaling and metabolic pathways, leading to changes in gene expression and enzyme activity. These interactions highlight the compound’s potential as a research tool for studying molecular mechanisms and enzyme regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its degradation over time can lead to reduced efficacy and altered biochemical properties. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings underscore the importance of optimizing dosage levels to achieve desired biochemical outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with shikimate dehydrogenase . By inhibiting this enzyme, the compound disrupts the shikimate pathway, leading to changes in metabolic flux and metabolite levels. This disruption can affect the biosynthesis of aromatic amino acids and other downstream metabolic processes. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Specific transporters and binding proteins may facilitate its uptake and localization within cells. The compound’s distribution can also affect its accumulation and efficacy, with higher concentrations in specific tissues or cellular compartments leading to more pronounced biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity. For example, the compound’s presence in the cytoplasm or nucleus can affect gene expression and enzyme activity, while its localization in organelles such as mitochondria can impact cellular metabolism and energy production.
Propriétés
IUPAC Name |
2,4-dichloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHPXBLOAQXDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507426 | |
| Record name | 2,4-Dichloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74173-77-6 | |
| Record name | 2,4-Dichloro-6-nitroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74173-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-nitroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the one-pot synthesis method for 2,4-Dichloro-6-Nitroquinazoline as described in the research?
A1: The research by [] highlights a one-pot synthesis method for this compound (2b) using 2-amino-5-nitrobenzoic acid (1b) and urea in the presence of phosphorus pentachloride. This method is considered advantageous due to its simplified procedure, reduced reaction time, and potential for higher yields compared to multi-step synthetic routes. This efficiency is particularly important in research and industrial settings where time and resource optimization are crucial.
Q2: How is this compound utilized in the development of potential antimalarial agents?
A2: The research article [] describes this compound as a key starting material in the synthesis of a series of 2,4-dipiperidino- or 2,4-dipyrrolidino-6-(substituted) aminoquinazolines being investigated for antimalarial activity. The chlorine atoms in the 2 and 4 positions of the quinazoline ring provide sites for substitution with piperidine or pyrrolidine, while the nitro group at position 6 allows for further modification through reduction and subsequent reactions. This versatility makes this compound a valuable building block for exploring structure-activity relationships in the development of new antimalarial compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







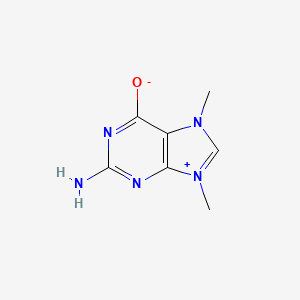

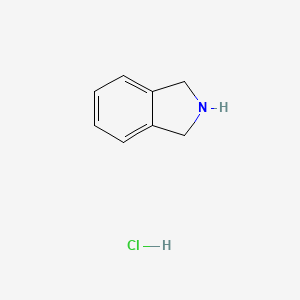
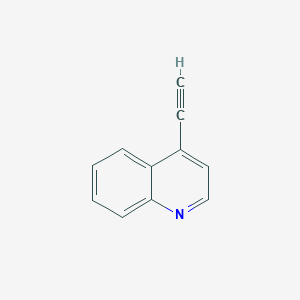

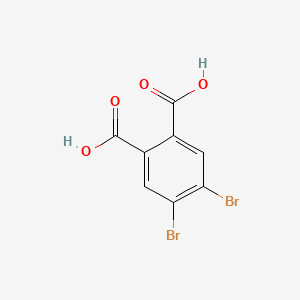
![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)
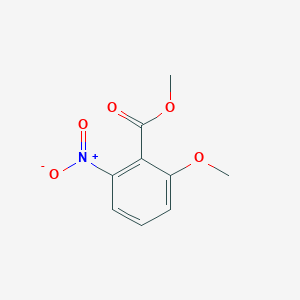
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)
